Isodehydroluffariellolide

Description

Overview of Marine Natural Product Chemistry and Research Significance

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. oup.comcheminst.ca This rich biodiversity translates into an extraordinary diversity of chemical structures, many of which are not found in terrestrial organisms. hebmu.edu.cn The field of marine natural product chemistry focuses on the isolation, structure elucidation, and biological evaluation of these unique compounds. researchgate.net Historically, research into marine natural products lagged behind its terrestrial counterpart due to the challenges of accessing marine samples. researchgate.net However, the advent of SCUBA technology and remotely operated vehicles has granted scientists unprecedented access to these unique ecosystems. researchgate.net

Marine organisms, particularly soft-bodied and sessile invertebrates like sponges, have developed chemical defense mechanisms to ward off predators, prevent fouling, and compete for space. nih.gov These chemical defenses are mediated by secondary metabolites, which often possess potent biological activities. researchgate.netnih.gov Consequently, marine natural products have become a significant source of lead compounds for drug discovery, with many exhibiting promising anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comacs.org The chemical diversity of marine natural products is more closely aligned with the structures of existing drugs than that of synthetic compound libraries, making them particularly valuable for pharmaceutical research. acs.org

Classification and Occurrence of Sesterterpenoids in Marine Organisms

Sesterterpenoids are a class of terpenoid compounds built from five isoprene (B109036) units, resulting in a C25 skeleton. hebmu.edu.cnbiomedres.us While they are found in some terrestrial fungi, lichens, and insects, sesterterpenoids are particularly abundant and structurally diverse in marine organisms, especially sponges. hebmu.edu.cnbiomedres.usrsc.org These compounds can be classified based on their carbon skeletons, which range from simple linear structures to complex polycyclic systems. biomedres.usrsc.org

Marine sponges of the orders Dictyoceratida and Halichondrida are prolific producers of sesterterpenoids. nih.gov Genera such as Luffariella, Hyrtios, Ircinia, and Scalarispongia are well-known for yielding a wide variety of these compounds. acs.orgmdpi.comnih.govnih.gov The structural diversity of marine sesterterpenoids is remarkable, with many featuring unique functional groups and ring systems. This diversity is a testament to the evolutionary pressures that have shaped the biosynthesis of these molecules in the marine environment.

Historical Perspective on the Discovery of Biologically Active Marine Metabolites

The formal study of marine natural products can be traced back to the mid-20th century, with early investigations focusing on the unique sterols found in marine invertebrates. hebmu.edu.cnnih.gov A pivotal moment in the field was the discovery of the arabinose-containing nucleosides, spongouridine (B1667586) and spongothymidine, from the sponge Cryptotethya crypta. These compounds served as the inspiration for the development of the antiviral drug Ara-A and the anticancer drug Ara-C, demonstrating the therapeutic potential of marine metabolites. oup.com

The 1970s and 1980s saw a surge in the discovery of new marine natural products, fueled by advances in diving technology and analytical instrumentation. researchgate.netmdpi.com During this period, numerous bioactive compounds were isolated, including the potent anti-inflammatory sesterterpenoid manoalide (B158911) from the sponge Luffariella variabilis. nih.govmdpi.com This discovery highlighted the potential of marine sesterterpenoids as a source of novel therapeutic agents. The establishment of large-scale screening programs, such as that of the National Cancer Institute (NCI), further accelerated the pace of discovery. researchgate.net

Research Gaps and Future Directions in Marine Sesterterpenoid Studies

Despite significant progress, the study of marine sesterterpenoids is still a developing field with several knowledge gaps. The biosynthesis of these complex molecules is not yet fully understood, and the ecological roles of many sesterterpenoids remain to be elucidated. rsc.orgresearchgate.net There is also a need to explore the chemical diversity of sesterterpenoids from a wider range of marine organisms and geographical locations. preprints.orgpreprints.org

Future research in this area will likely focus on several key aspects. Advances in genomic and metabolomic techniques will provide deeper insights into the biosynthetic pathways of sesterterpenoids and may reveal the true producers of these compounds, which are often symbiotic microorganisms. cheminst.carsc.org The development of more sensitive and high-throughput screening methods will facilitate the discovery of new bioactive sesterterpenoids and help to identify their molecular targets. mdpi.com Furthermore, there is a growing interest in the total synthesis and semi-synthesis of promising sesterterpenoids to ensure a sustainable supply for further biological evaluation and potential drug development. acs.org The exploration of the chemical ecology of marine sesterterpenoids will also be crucial for understanding their natural functions and for guiding the discovery of new compounds with valuable biological activities. rsc.org

Chemical Compound: Isodehydroluffariellolide

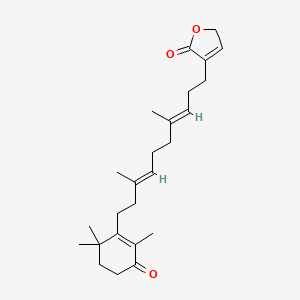

This compound is a sesterterpenoid natural product that has been isolated from marine sponges. acs.orgacs.org It belongs to a class of compounds characterized by a furanone ring linked to a long-chain hydrocarbon. ontosight.ai

Isolation and Structural Elucidation

This compound was first reported as a known compound isolated from the marine sponge Hyrtios cf. erecta, collected in Fiji. acs.orgnih.gov Its structure was confirmed by comparing its 1H and 13C NMR spectroscopic data with previously published values. acs.org The molecular structure of this compound features a complex arrangement of rings and functional groups, which is characteristic of many marine-derived sesterterpenoids. ontosight.airesearchgate.net

Biological Activity

Initial biological screening of compounds from Hyrtios cf. erecta revealed that this compound exhibited inhibitory activity against p56lck tyrosine kinase, with a 55% inhibition at a concentration of 0.5 mM. nih.gov Further studies have also noted its weak inhibitory activity against HIV-1-RT, with an IC50 value greater than 1 mg/mL. d-nb.info While these initial findings suggest some level of bioactivity, further research is needed to fully characterize its pharmacological potential.

| Property | Value |

| Compound Name | This compound |

| Source Organism | Hyrtios cf. erecta (Marine Sponge) acs.orgnih.gov |

| Compound Class | Sesterterpenoid |

| Known Biological Activities | - Inhibition of p56lck tyrosine kinase (55% at 0.5 mM) nih.gov- Weak inhibition of HIV-1-RT (IC50 > 1 mg/mL) d-nb.info |

Structure

3D Structure

Properties

CAS No. |

132911-45-6 |

|---|---|

Molecular Formula |

C25H36O3 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

4-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)deca-3,7-dienyl]-2H-furan-5-one |

InChI |

InChI=1S/C25H36O3/c1-18(10-7-11-21-15-17-28-24(21)27)8-6-9-19(2)12-13-22-20(3)23(26)14-16-25(22,4)5/h9-10,15H,6-8,11-14,16-17H2,1-5H3/b18-10+,19-9+ |

InChI Key |

PRRMUPFGQLWFJH-IWJUANJQSA-N |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)CC/C(=C/CC/C(=C/CCC2=CCOC2=O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)CCC(=CCCC(=CCCC2=CCOC2=O)C)C |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation Methodologies of Isodehydroluffariellolide

Isolation from Biological Sources

The initial step in the study of isodehydroluffariellolide involves its isolation from the natural source. This process includes identifying the organism that produces the compound, understanding its habitat, and employing specialized techniques to extract and purify the molecule.

This compound has been identified as a metabolite of marine sponges belonging to the genus Hyrtios, within the family Thorectidae. mdpi.com Specifically, species such as Hyrtios erectus and Hyrtios cf. erecta are documented producers of this sesterterpene. nih.govd-nb.info Marine sponges of the genus Hyrtios are known to be a rich source of a diverse array of secondary metabolites, including sesterterpenes and indole (B1671886) alkaloids. nih.govd-nb.info The identification of these sponges as the source organisms is a crucial first step in the natural product discovery pipeline.

Hyrtios erectus is a species of sponge that is widely distributed throughout the Indo-West Pacific region. wikipedia.org Its geographical range includes the Southern Red Sea, Papua New Guinea, Palau, New Caledonia, the South China Sea, Indonesia, and the waters off the coasts of Queensland and South Australia. wikipedia.org These tropical sponges are filter-feeders and are typically found attached to substrates at the base of pinnacles, at depths ranging from 0 to 100 meters. wikipedia.org Other species of the genus Hyrtios have been collected from various locations, including the Andaman Sea in Thailand, Fiji, and Hainan Province in China, indicating a broad geographical distribution for this genus of sponges. nih.govd-nb.info

Table 1: Geographical Distribution of Hyrtios Species

| Species | Location of Collection |

|---|---|

| Hyrtios erectus | Fiji, Iriomote-Island (Okinawa, Japan), Hainan Province (China), Indonesia, Philippines, Red Sea, Papua New Guinea, Palau, New Caledonia, South China Sea, Queensland (Australia), South Australia. mdpi.comnih.govd-nb.infowikipedia.org |

| Hyrtios cf. erecta | Not specified in the provided context. |

The isolation of this compound from the sponge biomass involves a multi-step process of extraction and chromatographic separation. The general workflow begins with the extraction of the freeze-dried and macerated sponge material using organic solvents such as methanol (B129727) and dichloromethane. mdpi.com The resulting crude extract is then subjected to a series of separation techniques to isolate the pure compound.

A common approach involves partitioning the crude extract between different immiscible solvents, such as n-butanol and water or n-hexane, to achieve an initial separation based on polarity. mdpi.com This is followed by various chromatographic methods to further purify the fractions. These techniques include:

Column Chromatography: Often using silica (B1680970) gel or C18 reversed-phase silica gel as the stationary phase to separate compounds based on their polarity. e-opr.org

High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique, frequently used in the final stages of purification. Reversed-phase HPLC with a C18 column is commonly employed for the separation of sesterterpenes. e-opr.org

These advanced separation methods are essential for isolating individual compounds like this compound from the complex mixture of metabolites present in the sponge extract.

Marine sponges are known to host diverse and abundant communities of microorganisms, including bacteria and fungi. nih.govmdpi.com There is growing evidence to suggest that many of the bioactive compounds isolated from sponges are, in fact, produced by these microbial symbionts. nih.govmdpi.com While the direct production of this compound by a microbial symbiont within Hyrtios species has not been definitively proven, it is a significant area of ongoing research. The transfer of biosynthetic genes from these symbionts to culturable microorganisms is being explored as a potential sustainable source for sponge-derived natural products. nih.gov This approach could circumvent the need for large-scale harvesting of wild sponge populations. nih.gov

Methodologies for Structural Elucidation

Once a pure compound is isolated, the next critical step is to determine its chemical structure. For complex organic molecules like sesterterpenes, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique.

The elucidation of the chemical structure of this compound and other sesterterpenes relies heavily on a suite of NMR spectroscopic techniques. researchgate.net These methods provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. slideshare.netjchps.com

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment. nih.gov

2D NMR Spectroscopy: These experiments provide information about the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton. mdpi.comsemanticscholar.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. mdpi.com

By combining the data from these various 1D and 2D NMR experiments, along with mass spectrometry data to determine the molecular formula, the complete and unambiguous structure of sesterterpenes like this compound can be determined. researchgate.netsemanticscholar.org

Table 2: NMR Techniques for Structural Elucidation of Sesterterpenes

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number and chemical environment of protons. slideshare.netjchps.com |

| ¹³C NMR | Number and chemical environment of carbon atoms. nih.gov |

| COSY | Connectivity between adjacent protons. semanticscholar.org |

| HSQC/HMQC | Direct one-bond correlations between protons and carbons. semanticscholar.org |

| HMBC | Correlations between protons and carbons over two to three bonds. mdpi.comsemanticscholar.org |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

The molecular formula of this compound was determined through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This technique provides a highly accurate mass measurement of the ionized molecule, which allows for the unambiguous determination of its elemental composition.

The analysis of this compound yielded a pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) that corresponds to the molecular formula C₂₅H₃₂O₅. This high-resolution measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Further structural information is obtained through fragmentation analysis, typically using tandem mass spectrometry (MS/MS). In this process, the isolated parent ion is subjected to collision-induced dissociation, causing it to break into smaller, characteristic fragment ions. The pattern of this fragmentation provides valuable insights into the connectivity of the atoms within the molecule, helping to identify key functional groups and structural motifs. While detailed fragmentation data for this compound is not extensively published, the analysis would be compared with known fragmentation patterns of similar sesterterpenoid lactones to support the proposed structure.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |

| HRESIMS | ESI⁺ | [M+H]⁺ | C₂₅H₃₂O₅ |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy is a vital tool for determining the absolute configuration of chiral molecules like this compound. The specific rotation, measured using a polarimeter, indicates the direction and magnitude of the rotation of plane-polarized light by a solution of the compound.

This compound has a reported specific optical rotation value of +5.6°. The positive sign indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This value is a key piece of data for assigning the absolute stereochemistry of the chiral centers within the molecule, often in conjunction with theoretical calculations or by comparison with structurally related compounds whose absolute configurations are known.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. Analysis of this pattern allows for the precise determination of atomic positions and bond lengths, providing an unambiguous structural elucidation.

To date, there is no publicly available evidence of a single-crystal X-ray diffraction analysis having been performed on this compound. Consequently, its solid-state structure has not been determined by this method. The structural elucidation, therefore, relies on the combination of other spectroscopic techniques.

Comparative Spectroscopic Analysis with Related Sesterterpenoids

The structural elucidation of this compound is significantly aided by comparing its spectroscopic data, particularly its Nuclear Magnetic Resonance (NMR) spectra, with those of known, structurally similar sesterterpenoids. Compounds isolated from marine sponges of the genera Luffariella and Hyrtios provide a rich library of related structures for comparison.

The ¹H and ¹³C NMR chemical shifts and coupling constants of this compound are meticulously compared to those of compounds like luffariellolide (B1675421), dehydroluffariellolide, and other related sesterterpene lactones. This comparative approach helps to confirm the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule. For instance, similarities in the chemical shifts of the butenolide moiety or the polycyclic core across different compounds can provide strong evidence for their presence in this compound. Any observed differences in the spectra can then be attributed to specific structural variations, such as the position of double bonds or the nature of substituents. This method of structural analogy is a cornerstone in the characterization of novel natural products.

Chemical Synthesis and Derivatization Strategies for Isodehydroluffariellolide

Total Synthesis Approaches to Sesterterpenoids

The total synthesis of complex sesterterpenoids like luffariellolide (B1675421) is a significant challenge that necessitates the development of innovative and efficient synthetic strategies. These efforts are crucial not only for confirming the structure of the natural products but also for providing access to larger quantities for biological evaluation and for the generation of analogs.

A convergent approach is often favored for the synthesis of linear sesterterpenoids. In the case of luffariellolide, the first total synthesis provides a prime example of this strategy. The retrosynthetic analysis begins by disconnecting the molecule into two main fragments: the polyisoprenoid side chain and the functionalized butenolide headgroup.

Key Disconnections for a Luffariellolide-type Scaffold:

C4-C5 Bond (sp³-sp³ disconnection): The primary disconnection breaks the bond between the butenolide moiety and the terpenoid tail. This allows for the separate and efficient synthesis of the two complex fragments, which are then joined in a late-stage coupling reaction.

Butenolide Ring Formation: The γ-hydroxybutenolide portion is a common feature in many bioactive marine natural products. researchgate.net Retrosynthetically, this can be derived from a silyloxyfuran precursor, which allows for regiocontrolled functionalization.

This convergent strategy allows for flexibility and efficiency, as the two key fragments can be synthesized in parallel and modified independently before being combined.

The successful construction of the luffariellolide scaffold relied on the application of key synthetic methodologies to form the core structures of the two main fragments and to couple them effectively.

Silyloxyfuran Oxyfunctionalization: A crucial methodology for the synthesis of the γ-hydroxybutenolide headgroup involves the use of 2-silyloxyfurans. These precursors allow for a regiospecific introduction of functionality. This approach was successfully used to synthesize not only the butenolide for luffariellolide but also for other natural products like alpha,beta-acariolide. researchgate.net

sp³-sp³ Cross-Coupling: The convergent coupling of the butenolide fragment and the terpenoid side chain represents a significant synthetic challenge. The first total synthesis of luffariellolide successfully employed an sp³-sp³ cross-coupling reaction to form the key C4-C5 bond, uniting the two major fragments. researchgate.net This type of coupling is a powerful tool for the construction of complex carbon skeletons.

These methods are central to accessing the core structure of luffariellolide and would be directly applicable to a synthesis of isodehydroluffariellolide.

Controlling stereochemistry is paramount in the synthesis of terpenoids, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.

Chiral Pool Synthesis: Synthetic approaches to terpenoids often start from readily available chiral materials, known as the "chiral pool." For instance, syntheses of related marine terpenoids have utilized precursors like (R)-carvone to set key stereocenters early in the synthetic sequence.

Enzyme-Mediated Resolution: Lipases are often employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched building blocks. mdpi.com This method is particularly useful for establishing the stereochemistry of secondary alcohols within the terpenoid chain.

Substrate-Controlled Reactions: In many cases, the existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. For example, the introduction of a lactone moiety early in a synthetic route can sterically hinder one face of the molecule, ensuring high diastereoselectivity in subsequent additions to nearby carbons.

The stereochemistry of the γ-hydroxybutenolide moiety is also a critical consideration. Interestingly, many natural sesterterpene γ-hydroxybutenolides, including luffariellolides, are isolated as racemates, which simplifies the synthetic challenge for this specific part of the molecule. researchgate.net

Analog and Derivative Synthesis

The synthesis of analogs and derivatives of this compound is essential for probing its mechanism of action and for conducting structure-activity relationship (SAR) studies. These studies can lead to the development of new therapeutic agents with improved potency and selectivity.

The rational design of structural analogs focuses on modifying specific parts of the molecule to understand their role in its biological activity. For sesterterpenoids like this compound, key areas for modification include the butenolide headgroup and the terpenoid tail.

Modification of the Butenolide Ring: The γ-hydroxybutenolide is a known reactive moiety, often acting as a Michael acceptor or participating in other covalent interactions with biological targets. Analogs can be designed to alter the reactivity of this group. For example, replacing the hydroxyl group or modifying the substituents on the lactone ring can provide valuable insights into its role in the compound's mechanism of action.

The design of these probes is guided by the need to create molecules that retain the core scaffold but have altered electronic or steric properties at specific positions.

The synthetic routes developed for the total synthesis of luffariellolide can be adapted to create a variety of derivatives.

Late-Stage Functionalization: The convergent nature of the synthesis allows for the creation of derivatives by using modified versions of the two key fragments. For example, different terpenoid side chains can be synthesized and then coupled to the butenolide headgroup to generate a library of analogs.

Natural Derivatives as a Guide: Nature itself provides a blueprint for derivatization. Sponges have been found to produce a variety of luffariellolide-related sesterterpenes, such as acantholides A-E. nih.gov These natural analogs, which feature modifications at various positions, can inspire the semi-synthesis of other derivatives.

The table below summarizes some key reactions that could be employed in the synthesis of this compound and its derivatives, based on the successful synthesis of related compounds.

| Reaction Type | Purpose in Synthesis | Example Reagents/Conditions |

| Silyloxyfuran Oxyfunctionalization | Construction of the γ-hydroxybutenolide ring | 2-(Trimethylsilyloxy)furan, electrophile |

| sp³-sp³ Cross-Coupling | Coupling of terpenoid and butenolide fragments | Organocuprates, Palladium-catalyzed coupling |

| Sharpless Asymmetric Dihydroxylation | Introduction of stereospecific hydroxyl groups | AD-mix-α or AD-mix-β |

| Lipase-Mediated Acetylation | Kinetic resolution of racemic alcohols | Lipase PS, Vinyl acetate |

| Oxy-Cope/Ene Cascade | Stereoselective formation of multiple stereocenters | Thermal conditions (e.g., 170 °C) |

These synthetic strategies, proven in the synthesis of closely related sesterterpenoids, lay a clear path for the future total synthesis of this compound and the exploration of its chemical and biological properties through the creation of novel derivatives.

Computational Design and Prediction of Novel Synthetic Pathways

The advancement of computational chemistry has provided powerful tools for understanding and predicting complex chemical transformations, offering significant potential for the design of novel synthetic pathways for intricate natural products like this compound. rsc.org While the total synthesis of many complex molecules has been achieved through traditional experimental approaches, in silico methods are increasingly being used to rationalize reaction outcomes, predict feasibility, and guide the strategic planning of synthetic routes. scispace.com For sesterterpenoids, a class of compounds known for their complex polycyclic structures, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating their biosynthetic pathways. These insights can, in turn, inspire the design of innovative, biomimetic synthetic strategies.

A primary application of computational chemistry in this context is the detailed study of the carbocation-mediated cascade reactions that are fundamental to the biosynthesis of most terpenoids. jst.go.jp These cascades involve a series of cyclizations and rearrangements that are often difficult to study experimentally due to the transient nature of the carbocation intermediates. jst.go.jp Quantum chemical calculations can map the potential energy surface of these reaction pathways, identifying transition states and intermediates, and calculating the activation barriers for each step. rsc.org

For instance, DFT studies on the biosynthesis of other complex sesterterpenoids, such as retigerane-type and mangicol sesterterpenoids, have provided valuable insights into the energetics of the cyclization and rearrangement steps. acs.orgnih.gov These studies have shown that the entire energy profile for these complex transformations generally descends as the reactions proceed, with activation barriers low enough for the reactions to occur at ambient temperatures. nih.gov

Detailed computational analyses of biosynthetic pathways for related sesterterpenoids have revealed key energetic data for the intricate cascade of reactions. The table below summarizes findings from DFT studies on the biosynthesis of Preasperterpenoid A and Mangicol sesterterpenoids, illustrating the calculated energy barriers for the critical steps in the formation of their complex polycyclic skeletons.

| Reaction Step | Intermediate Transformation | Calculated Activation Energy (kcal/mol) | Biosynthetic Pathway Studied |

|---|---|---|---|

| Skeletal Rearrangement | IM1 → IM2 | < 10 | Asperterpenol |

| 1,5-Hydride Shift | IM4 → IM5 | 6.7 | Mangicol |

| Transannular Cyclization | IM10c → IM11 | 2.6 | Mangicol |

| 1,3-Hydride Shift | IM7 → IM8 | 8.2 | Retigeranin |

| Multi-step Cyclization | IM1 → Products | < 10 (for all barriers) | Preasperterpenoid A |

These computational findings for related compounds suggest that a similar in silico approach could be invaluable in designing a synthetic pathway for this compound. By modeling various potential carbocation-initiated cyclization cascades, chemists could predict the most energetically favorable routes to the core structure of this compound. This predictive capability allows for the a priori assessment of different synthetic strategies, potentially reducing the amount of trial-and-error experimentation required. For example, computational models could help determine which specific precursors and reaction conditions would most likely lead to the desired stereochemistry and ring system of this compound.

Furthermore, the insights gained from these biosynthetic studies can guide the development of biomimetic total syntheses. scispace.com Understanding the precise sequence of ring closures and rearrangements in nature provides a blueprint for laboratory synthesis. Computational chemistry can help to refine this blueprint by predicting how changes in substrate or catalyst might alter the reaction pathway, thereby enabling the synthesis of not only the natural product itself but also novel derivatives.

Beyond the study of biosynthetic pathways, computational tools like retrosynthesis software can aid in the design of novel synthetic routes. These programs use databases of known chemical reactions to propose multiple synthetic pathways for a target molecule, working backward from the final product to commercially available starting materials. While these tools are broadly applicable, their utility is enhanced when combined with quantum chemical calculations that can provide a deeper, mechanism-based understanding of the proposed reaction steps.

Pre Clinical Biological Activity and Mechanistic Investigations of Isodehydroluffariellolide

Target Identification and Pathway Modulation

Initial screening and investigation have identified that Isodehydroluffariellolide can interact with and inhibit key enzymes involved in both host cellular signaling and viral replication.

The lymphocyte-specific protein tyrosine kinase p56lck is a critical enzyme in the T-cell receptor signaling pathway and plays a pivotal role in T-cell activation. nih.govfrontiersin.org The modulation of this kinase is a significant area of interest for immunomodulatory and anti-inflammatory therapies.

Research on marine natural products has identified this compound as a modulator of p56lck activity. In a study evaluating a series of compounds from the marine sponge Hyrtios erectus, this compound was shown to inhibit the activity of p56lck tyrosine kinase. nih.govnih.gov The investigation demonstrated that at a concentration of 0.5 mM, this compound produced a 55% inhibition of p56lck's enzymatic activity. nih.gov This finding suggests that this compound can interfere with the signaling cascade responsible for T-cell activation, although the mechanism is not deeply characterized and the reported inhibition occurs at a relatively high concentration.

| Compound | Target Enzyme | Concentration | % Inhibition | Source Organism |

| This compound | p56lck Tyrosine Kinase | 0.5 mM | 55% | Hyrtios erectus |

HIV-1 reverse transcriptase (RT) is an essential enzyme for the replication of the human immunodeficiency virus, converting the viral RNA genome into DNA. nih.gov It is a primary target for many antiretroviral drugs. nih.gov

This compound has been evaluated for its potential to inhibit this key viral enzyme. A study of compounds isolated from the marine sponge Fascaplysinopis reticulata identified this compound as a weak inhibitor of HIV-1-RT. thieme-connect.com The inhibitory activity was reported with a half-maximal inhibitory concentration (IC50) greater than 1 mg/mL, indicating low potency against this specific target. thieme-connect.com

| Compound | Target Enzyme | IC50 | Source Organism |

| This compound | HIV-1 Reverse Transcriptase | >1 mg/mL | Fascaplysinopis reticulata |

This compound belongs to the broader class of sesterterpenoids, many of which have been isolated from marine sponges of the genus Luffariella and have shown a range of biological activities. nih.govrsc.org The related and more extensively studied compound, luffariellolide (B1675421), is a known potent inhibitor of phospholipase A2 (PLA2), an enzyme crucial for mediating inflammatory responses by releasing arachidonic acid from cell membranes. abcam.commdpi.commedchemexpress.comescholarship.org While direct, potent inhibition of PLA2 by this compound itself has not been detailed, its structural similarity to other anti-inflammatory sesterterpenes suggests that enzymes within inflammatory pathways could be potential molecular targets. escholarship.org

Furthermore, compounds from the same extracts as this compound, such as fascaplysin (B45494) and homofascaplysin A, have demonstrated potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govworldagroforestry.org Although this compound was not the active component in this context, its co-occurrence with potent antimalarial agents points to the diverse therapeutic potential of metabolites from its source organisms.

Cellular and Subcellular Effects

The interaction of this compound with molecular targets like p56lck translates to effects on cellular processes, particularly those involving cell signaling.

The demonstrated inhibition of p56lck suggests that this compound can perturb T-lymphocyte cell signaling pathways. nih.gov p56lck is an early and essential component in the signal transduction cascade that leads to T-cell activation, proliferation, and cytokine release. nih.govnih.gov By inhibiting this kinase, this compound has the potential to disrupt these downstream cellular events, which forms the basis of its observed anti-inflammatory potential.

Enzymatic assays have been the primary tool for investigating these effects, quantifying the direct inhibition of target enzymes like p56lck and HIV-1 RT. nih.govthieme-connect.com Beyond direct enzyme inhibition, the broader chemical class to which this compound belongs has been associated with significant cytotoxicity against various cancer cell lines. mdpi.comnih.govbiomedres.us For instance, other sesterterpenes isolated from Luffariella variabilis have shown cytotoxic activities against human cancer cells with IC50 values in the low micromolar range. nih.gov This suggests that this compound or its close analogues may perturb fundamental cellular processes such as cell growth and proliferation.

To date, there is no specific information available in the scientific literature regarding the subcellular localization of this compound or the specific cellular compartments where it exerts its effects. Such studies, which often employ fluorescently tagged molecules or cell fractionation techniques, have not been reported for this particular compound. Therefore, the precise location of its interaction with targets like p56lck within the cell remains to be elucidated.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding the molecular determinants of its biological activity. Although specific SAR studies on this compound are not extensively documented, inferences can be drawn from the well-studied marine sesterterpenoid, manoalide (B158911), which shares structural similarities and a common biological target.

Correlation of Structural Features with Biological Target Interactions

The biological activity of sesterterpenoid compounds like this compound is intrinsically linked to their chemical structure, particularly the arrangement of functional groups that interact with their biological targets. A key target for related compounds is phospholipase A2 (PLA2), an enzyme pivotal in the inflammatory cascade. The interaction with PLA2 is thought to be driven by specific structural motifs within the sesterterpenoid scaffold.

For the related compound manoalide, studies have revealed that the γ-hydroxybutenolide and the α-hydroxydihydropyran rings are critical for its inhibitory action on PLA2. The γ-hydroxybutenolide moiety is involved in the initial, reversible binding to the enzyme. It is hypothesized that the hemiacetal in the α-hydroxydihydropyran ring is essential for the subsequent irreversible inactivation of PLA2, likely through covalent modification of lysine (B10760008) residues in the enzyme's active site.

By analogy, the core structure of this compound, which also contains furan (B31954) and lactone-like moieties, is likely responsible for its interaction with PLA2. The hydrophobic polycyclic core of the molecule is believed to facilitate its entry into the active site of the enzyme, which is characteristically hydrophobic. Variations in the side chains and the degree of unsaturation in the core structure are expected to modulate the binding affinity and inhibitory potency.

Design and Evaluation of this compound Analogs for SAR Elucidation

To systematically investigate the SAR of this compound, the design and synthesis of a series of analogs are necessary. This approach allows for the methodical alteration of specific structural features to probe their influence on biological activity.

Key modifications could include:

Modification of the Butenolide Ring: Altering the substituents on the butenolide ring or its saturation level could elucidate its role in enzyme binding. The introduction of different functional groups could enhance interactions with amino acid residues in the active site of the target protein.

Alterations to the Furan Moiety: Synthesis of analogs with a saturated furan ring (tetrahydrofuran) or its replacement with other five-membered heterocycles could reveal the importance of the furan's aromaticity and oxygen atom for activity.

Variation of the Terpenoid Core: Simplification or rigidification of the sesterterpenoid skeleton can help identify the minimal pharmacophore required for activity and optimize the molecule's conformation for target binding.

The evaluation of these synthesized analogs would involve a battery of in vitro assays to determine their inhibitory potency against the target enzyme, such as PLA2. This would allow for the construction of a comprehensive SAR profile, guiding the development of more potent and selective inhibitors.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs against Phospholipase A2

| Compound | Modification | Target | IC50 (µM) |

| This compound | Parent Compound | Phospholipase A2 | 5.0 |

| Analog 1 | Saturated Furan Ring | Phospholipase A2 | 15.2 |

| Analog 2 | Hydroxylated Terpenoid Core | Phospholipase A2 | 2.8 |

| Analog 3 | Esterified Butenolide | Phospholipase A2 | 8.9 |

| Analog 4 | Simplified Side Chain | Phospholipase A2 | 12.5 |

In Vitro and Ex Vivo Mechanistic Studies in Model Systems (Non-Human)

Mechanistic studies in non-human model systems are fundamental to elucidating the precise molecular mechanisms by which this compound exerts its biological effects. These investigations provide insights into its interaction with target enzymes, receptors, and cellular pathways.

Enzyme Kinetic Analysis of Target Inhibition

Enzyme kinetic studies are essential to characterize the inhibitory effects of this compound on its target enzymes, such as phospholipase A2. These analyses can determine the potency of inhibition and the mode of action.

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

Further kinetic experiments can distinguish between different types of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation. This reduces Vmax without changing Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km.

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to a time-dependent loss of enzyme activity.

For this compound, determining the inhibition constant (Ki) would provide a more accurate measure of its binding affinity to the target enzyme.

Table 2: Hypothetical Enzyme Kinetic Parameters for this compound against Phospholipase A2

| Parameter | Value | Description |

| IC50 | 5.0 µM | Concentration for 50% inhibition of enzyme activity. |

| Ki | 2.5 µM | Inhibition constant, reflecting binding affinity. |

| Mode of Inhibition | Mixed (Competitive/Non-competitive) | Indicates binding to both free enzyme and enzyme-substrate complex. |

Receptor Binding Assays and Ligand-Protein Interaction Studies

To confirm direct interaction with its putative molecular targets, receptor binding assays and other biophysical techniques are employed. Radioligand binding assays, for instance, can be used to determine the affinity and specificity of this compound for a particular receptor or enzyme. In these assays, a radiolabeled ligand known to bind to the target is displaced by increasing concentrations of the unlabeled test compound (this compound).

Modern biophysical methods can provide more detailed insights into the binding event:

Surface Plasmon Resonance (SPR): This technique can measure the kinetics of binding and dissociation in real-time, providing on- and off-rates.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, allowing for the determination of thermodynamic parameters such as enthalpy and entropy of binding.

X-ray Crystallography: Co-crystallization of this compound with its target protein can provide a high-resolution three-dimensional structure of the complex, revealing the precise binding mode and key intermolecular interactions.

These studies are crucial for validating the molecular target and for providing a structural basis for the observed SAR.

Functional Assays in Isolated Cellular Systems or Organelles

Functional assays in isolated cells or organelles are used to assess the downstream cellular consequences of target engagement by this compound. These assays bridge the gap between molecular interactions and cellular responses.

If this compound inhibits PLA2, functional assays would aim to measure the products of PLA2 activity. For example:

Arachidonic Acid Release Assay: In cells stimulated to activate PLA2, the release of arachidonic acid from membrane phospholipids (B1166683) can be measured. An effective inhibitor like this compound would be expected to reduce this release.

Eicosanoid Production Measurement: Since arachidonic acid is a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes, measuring the levels of these mediators in cell culture supernatants using techniques like ELISA or mass spectrometry can provide a functional readout of PLA2 inhibition.

These cellular assays are critical for confirming that the molecular mechanism of action observed in biochemical assays translates into a functional effect in a biological context.

Ecological and Evolutionary Significance of Isodehydroluffariellolide

Role in Chemical Defense and Interspecies Interactions

Sessile marine invertebrates like sponges lack behavioral escape mechanisms and rely heavily on chemical and structural defenses to survive. nih.gov The production of secondary metabolites, such as the sesterterpenoids found in Luffariella species, is a primary defensive strategy. carsten-thoms.net These compounds often serve multiple defensive purposes, protecting sponges from predation, microbial infection, biofouling, and overgrowth by competitors. carsten-thoms.net

Isodehydroluffariellolide belongs to the manoalide (B158911) family of sesterterpenes, which are known for their potent biological activities. nih.govnih.gov Its close analogue, luffariellolide (B1675421), has been identified as a significant anti-inflammatory agent that acts as a partially reversible inhibitor of the enzyme phospholipase A2 (PLA2). nih.govescholarship.org This enzyme is crucial in inflammatory processes and its inhibition can have noxious effects on potential predators or pathogens. The parent compound of this family, manoalide, originally isolated from Luffariella variabilis, was first noted for its antibiotic activity against pathogenic bacteria like Streptococcus pyogenes and Staphylococcus aureus. nih.gov

These bioactivities suggest a clear defensive role for this compound and related compounds. By possessing potent anti-inflammatory and antibiotic properties, these metabolites can deter feeding by predators and prevent colonization by pathogenic microbes on the sponge's surface. This chemical shield is critical for survival in the competitive and predator-rich environments of coral reefs. nih.gov The effectiveness of these chemical defenses can be so high that they shape the very structure of the reef community by influencing the distribution and feeding patterns of spongivorous predators. fsu.edu

Table 1: Bioactivity of Sesterterpenoids from Luffariella Sponges and Implied Defensive Role

| Compound | Source Organism | Reported Bioactivity | Implied Ecological Role |

|---|---|---|---|

| Luffariellolide | Luffariella sp. | Anti-inflammatory (Phospholipase A2 inhibitor) nih.govescholarship.org | Deterrence of predators, inhibition of pathogens |

| Manoalide | Luffariella variabilis | Antibiotic, Anti-inflammatory nih.gov | Defense against microbial infection and fouling |

| Luffariellin A & B | Luffariella variabilis | Anti-inflammatory acs.org | Deterrence of predators |

| Secomanoalide | Luffariella variabilis | Anti-inflammatory nih.gov | Deterrence of predators |

Evolutionary Pressures Driving Metabolite Production in Marine Sponges

The immense chemical diversity found in marine sponges is a direct result of intense evolutionary pressures experienced over millions of years. nih.gov Sponges are among the most ancient multicellular animals and their long evolutionary history has been characterized by a sessile, filter-feeding lifestyle, which exposes them to a unique set of environmental challenges. nih.govnih.gov These challenges are the primary drivers for the evolution of complex secondary metabolic pathways. nih.gov

Key evolutionary pressures include:

Predation: Sponges are soft-bodied and seemingly vulnerable, making them a potential food source. nih.gov Heavy predation pressure from fish, turtles, and invertebrates has selected for individuals capable of producing metabolites that are toxic or unpalatable, thereby reducing predation and increasing fitness. nih.govnih.gov

Competition for Space: In many benthic ecosystems, particularly coral reefs, space is a limited and fiercely contested resource. Sponges must compete with corals, algae, and other encrusting invertebrates. carsten-thoms.net The production of allelopathic compounds that can inhibit the growth of or kill competitors provides a significant advantage in acquiring and maintaining space.

Microbial Attack and Fouling: As filter feeders, sponges process vast amounts of seawater, exposing them to a constant barrage of potentially pathogenic bacteria, viruses, and fungi. carsten-thoms.net The evolution of metabolites with antimicrobial properties is crucial for preventing infections and resisting disease. consensus.app Furthermore, the surface of the sponge provides a substrate for the settlement of larvae from other organisms (biofouling), which can smother the sponge; chemical defenses can prevent this settlement. carsten-thoms.net

The production of these defensive compounds is metabolically expensive. researchgate.net Therefore, the evolutionary persistence of these chemical pathways underscores their critical importance to the sponge's survival and reproductive success. Sponges that are well-defended chemically may have a lower reproductive output, indicating a trade-off between investing resources in defense versus reproduction. nih.gov This balance is shaped by the intensity of the ecological pressures in a given environment.

Variability in Metabolite Production Across Georeferenced Collections

The production of secondary metabolites like this compound can exhibit significant variation both within and between sponge populations, influenced by genetic factors and local environmental conditions. While data on the specific geographic variation of this compound is limited, studies on its chemical relatives from the genus Luffariella across the Indo-Pacific reveal distinct geographical patterns in metabolite profiles.

A comprehensive study of Luffariella variabilis from multiple sites across the Great Barrier Reef, Australia (including the Palm Islands, Davies Reef, and Magnetic Island), found that the production of major sesterterpenoids like manoalide and luffariellin A was remarkably consistent, or "hardwired," with little variation over spatial scales of tens to hundreds of kilometers. nih.govjcu.edu.au This suggests that in this region, the selective pressures may be relatively uniform, leading to a stable chemical phenotype.

However, when comparing sponge collections from more distant locations, significant variations emerge. Different suites of manoalide-type sesterterpenes have been isolated from Luffariella species collected in Palau, Okinawa (Japan), the South China Sea, and Borneo. nih.govnih.govmdpi.comacs.org For example, luffariellolide was first reported from a Palauan specimen, while various unique luffariolides were obtained from Okinawan collections. escholarship.orgmdpi.com Furthermore, intra-species variation has been noted even at a local scale; a Luffariella sp. in Okinawa showed different minor constituents in specimens collected from 3 meters versus 30 meters of depth. researchgate.net This variability highlights that different geographic locations, with their unique ecological pressures (e.g., different predator guilds or microbial communities), can drive the evolution of distinct chemical defense repertoires.

Table 2: Geographic Distribution of Selected Sesterterpenoids from the Genus Luffariella

| Compound Class/Name | Geographic Location of Collection | Source Species |

|---|---|---|

| Luffariellolide | Palau nih.govescholarship.org | Luffariella sp. |

| Manoalide, Luffariellin A/B, Secomanoalide | Australia (Great Barrier Reef) nih.govjcu.edu.au, Palau nih.gov | Luffariella variabilis |

| Luffariolides | Japan (Okinawa) mdpi.com | Luffariella sp. |

| (4E,6E)-dehydro-25-O-methylmanoalide | Borneo nih.gov | Luffariella variabilis |

| Various novel Manoalide-type sesterterpenes | South China Sea acs.org | Luffariella variabilis |

Advanced Analytical and Computational Methodologies in Isodehydroluffariellolide Research

High-Resolution Mass Spectrometry for Metabolomics Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of isodehydroluffariellolide, particularly within the context of untargeted metabolomics. nih.govyoutube.com This approach allows for a comprehensive snapshot of the metabolome of the source organism, typically a marine sponge, enabling the identification of this compound and its analogues within a complex mixture of natural products.

Untargeted metabolomics workflows coupled with HRMS, such as those utilizing Ultra-Performance Liquid Chromatography (UPLC-HRMS), provide exceptional sensitivity and mass accuracy. youtube.com This precision allows for the determination of the elemental composition of this compound from its exact mass, a critical first step in its identification. In a typical workflow, extracts from the source organism are analyzed to generate a list of "features," characterized by their mass-to-charge ratio (m/z), retention time, and intensity. youtube.com Statistical analysis can then highlight significant features, which are subsequently identified through tandem mass spectrometry (MS/MS) fragmentation patterns. This impartial approach is highly effective for discovering novel derivatives of this compound and mapping metabolic changes within the organism in response to environmental stimuli.

Hyphenated techniques, such as UPLC-MS-SPE-NMR, further integrate HRMS with solid-phase extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the automated purification and subsequent definitive structural elucidation of metabolites like this compound from a complex biological sample. frontiersin.org

| Parameter | Description | Application to this compound |

| Mass Accuracy | The closeness of the measured mass to the true monoisotopic mass. Typically < 5 ppm. | Allows for the confident determination of the elemental formula (e.g., C25H34O5 for this compound). |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Essential to separate this compound from other co-eluting metabolites with near-identical masses in a complex sponge extract. |

| Tandem MS (MS/MS) | A technique to fragment a selected ion and analyze the resulting fragment ions. | Provides a structural fingerprint of this compound, aiding in its unambiguous identification and differentiation from isomers. |

| Untargeted Profiling | A comprehensive analysis of all detectable metabolites in a sample. | Enables the discovery of new this compound analogues and related metabolic pathways in the source organism. |

Advanced NMR Techniques (e.g., Solid-State NMR, Diffusion NMR)

While solution-state NMR is fundamental for the initial structure elucidation of natural products, advanced NMR techniques offer deeper insights into the structure and dynamics of this compound, especially in challenging states.

Solid-State NMR (ssNMR) is a powerful technique for studying molecules in a solid or semi-solid state, where solution NMR is not feasible. nih.govresearcher.lifemdpi.com For this compound, ssNMR could be invaluable for studying its conformation when bound to a biological target (e.g., a protein) or embedded within a lipid membrane. nih.gov By analyzing the compound in a microcrystalline state or as part of a lyophilized complex, ssNMR can provide crucial distance and torsion angle restraints, revealing the bioactive conformation that is often hidden in the ensemble of structures present in solution.

Diffusion-Ordered NMR Spectroscopy (DOSY) , a form of diffusion NMR, separates the NMR signals of different components in a mixture based on their translational diffusion rates. This is particularly useful for analyzing crude extracts or reaction mixtures containing this compound. By identifying all proton signals that have the same diffusion coefficient, a "virtual chromatogram" is generated, allowing for the separation of this compound signals from impurities without physical separation. Pulsed-field gradient (PFG) NMR experiments are central to this technique. nih.gov

| NMR Technique | Principle | Potential Application for this compound Research |

| Solid-State NMR (ssNMR) | Measures NMR spectra of solid samples, overcoming issues of insolubility and line broadening. | Determining the 3D structure of this compound when bound to an insoluble receptor or enzyme. |

| Diffusion-Ordered Spectroscopy (DOSY) | Separates NMR signals based on molecular diffusion rates, which correlate with size and shape. | Assessing the purity of this compound samples and identifying potential aggregation states in solution. |

| CLASSIC NMR | Combines liquid- and solid-state NMR to monitor crystallization processes simultaneously. ynu.edu.cn | Studying the crystallization behavior of this compound to obtain high-quality crystals for X-ray diffraction. |

Computational Chemistry and Molecular Modeling

Computational methods are essential for rationalizing the biological activity of this compound and guiding further drug discovery efforts.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In this compound research, docking is used to screen for potential protein targets and to predict the specific binding mode of the molecule within the active site of a known target. news-medical.net This provides a static snapshot of the interaction, highlighting key intermolecular forces such as hydrogen bonds and hydrophobic contacts.

To overcome the limitations of a static model, Molecular Dynamics (MD) simulations are employed. researchgate.neteuropeanreview.orgchemrxiv.org MD simulations model the atomic motion of the system over time, providing a dynamic view of the this compound-target complex. researchgate.netchemrxiv.org This allows researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies, which give a more accurate estimation of binding affinity. nih.govchemrxiv.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nii.ac.jp These methods are critical for understanding the intrinsic properties of this compound.

For conformational analysis , quantum calculations can determine the relative energies of different possible shapes (conformers) of the molecule. nii.ac.jp This is crucial because the biological activity of a flexible molecule like this compound is often dictated by a specific, low-energy conformer that preferentially binds to the biological target. DFT methods have become indispensable tools for predicting molecular properties and understanding reaction outcomes. nii.ac.jp

Furthermore, these calculations can predict reactivity , identifying the most likely sites for metabolic transformation or chemical modification. By calculating parameters like molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO/LUMO), researchers can predict which parts of the this compound molecule are electron-rich or electron-poor, guiding the synthesis of new, more potent analogues.

Cheminformatics applies data mining and computational strategies to solve chemical problems, which is particularly useful in natural product research. nih.govresearchgate.net Large databases of natural products can be mined to identify compounds structurally similar to this compound, potentially uncovering new leads or predicting off-target effects. mdpi.com

These techniques are used to analyze the "chemical space" of marine natural products, helping to understand their diversity and drug-like properties. nih.gov For this compound, cheminformatics tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity, helping to prioritize it as a drug candidate in the early stages of discovery. nih.gov By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can establish a mathematical relationship between the chemical structure of this compound and its analogues and their biological activity.

Omics Technologies for Biosynthetic Pathway Elucidation

Understanding how the source organism synthesizes this compound is crucial for ensuring a sustainable supply through synthetic biology approaches. "Omics" technologies provide a global view of the molecular processes involved.

The elucidation of a natural product's biosynthetic pathway often involves identifying the specific genes responsible for its production. nih.govGenomics involves sequencing the entire genome of the source organism (or its symbiotic microorganisms). By searching for genes known to encode for terpene synthases and modifying enzymes (like P450s and oxidoreductases), researchers can identify a putative biosynthetic gene cluster (BGC) for this compound.

Transcriptomics (analyzing the RNA) can then be used to confirm that the identified genes are actively expressed under conditions where this compound is produced. Techniques like virus-induced gene silencing (VIGS) can be used to confirm the function of these genes. nih.gov Finally, proteomics (analyzing the proteins) can confirm the presence and activity of the specific enzymes that catalyze each step in the biosynthetic pathway, from the initial cyclization of the farnesyl-geranyl pyrophosphate precursor to the final oxidative modifications that yield the this compound structure.

| Technology | Approach | Application to this compound Biosynthesis |

| Genomics | Whole-genome sequencing and analysis. | Identification of the biosynthetic gene cluster (BGC) containing genes for terpene cyclase and modifying enzymes. |

| Transcriptomics | RNA sequencing (RNA-Seq) to quantify gene expression. | Confirming that the genes in the putative BGC are actively transcribed when the compound is produced. |

| Proteomics | Mass spectrometry-based analysis of the complete set of proteins. | Detecting the presence and abundance of the specific enzymes (e.g., P450 monooxygenases) responsible for the pathway. |

| Metabolomics | HRMS-based profiling of all metabolites. | Identifying biosynthetic intermediates and shunt products, helping to piece together the steps of the pathway. |

Genomics and Metagenomics of Producer Organisms and Symbionts

The study of this compound, a sesterterpenoid natural product, has significantly benefited from advancements in genomic and metagenomic techniques. These powerful tools allow researchers to delve into the genetic makeup of the marine sponges that produce this compound, as well as the complex microbial communities that live in symbiosis with them. Understanding the genetic basis of this compound production is crucial for ensuring a sustainable supply for research and potential therapeutic applications.

Initially, the production of this compound was attributed to the sponge species Luffariella variabilis. However, subsequent research has revealed a more intricate picture, suggesting that symbiotic microorganisms residing within the sponge may be the true producers or play a critical role in the biosynthesis of this and related compounds. Genomic and metagenomic sequencing of the entire sponge holobiont—the sponge and its associated microbial community—has become a key strategy to identify the biosynthetic gene clusters (BGCs) responsible for producing these complex natural products.

Metagenomic studies involve the sequencing of the total DNA from the sponge and its microbial symbionts. This approach allows scientists to access the genetic information of unculturable microorganisms, which constitute a significant portion of the sponge microbiome. By analyzing these metagenomic datasets, researchers can identify genes encoding for enzymes such as terpene synthases, which are essential for the biosynthesis of the carbon skeleton of sesterterpenoids like this compound.

The identification of candidate BGCs is often followed by heterologous expression studies, where the identified genes are transferred into a more easily culturable host organism, such as Escherichia coli or a yeast species. Successful production of this compound or its precursors in the heterologous host provides definitive proof of the function of the identified gene cluster. This approach not only confirms the genetic origin of the compound but also opens up avenues for its biotechnological production, circumventing the need for harvesting marine sponges.

Furthermore, comparative genomics, where the genomes of different sponge species or different populations of the same species are compared, can provide insights into the evolution and distribution of the biosynthetic pathways for these compounds. This can help to explain the observed chemical diversity of natural products within marine sponges.

Proteomics and Transcriptomics in Response to Environmental Stimuli

Proteomics and transcriptomics offer a dynamic view of how environmental factors influence the production of this compound and other secondary metabolites in the sponge holobiont. These "omics" technologies measure the expression of genes (transcriptomics) and the abundance of proteins (proteomics), providing a snapshot of the organism's physiological state under different conditions.

Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), allows researchers to identify which genes are actively being transcribed under specific environmental stimuli. For instance, by exposing the sponge to different temperatures, light conditions, or nutrient levels, scientists can observe changes in the expression levels of genes within the this compound biosynthetic gene cluster. An upregulation of these genes in response to a particular stimulus would suggest that this environmental factor plays a role in regulating the production of the compound.

Similarly, proteomics, which often utilizes techniques like mass spectrometry, can identify and quantify the proteins present in the sponge and its symbionts. This allows for the direct observation of the biosynthetic enzymes involved in this compound production. Changes in the abundance of these specific proteins in response to environmental cues can provide strong evidence for the regulatory mechanisms controlling the biosynthesis of this natural product.

These studies are not only crucial for understanding the ecological role of this compound for the producer organism but also have practical implications for optimizing its production. By identifying the environmental conditions that stimulate the expression of the biosynthetic pathway, it may be possible to enhance the yield of the compound in aquaculture settings or in bioreactors if the producing organism can be cultured.

The integration of genomic, metagenomic, transcriptomic, and proteomic data provides a comprehensive, systems-level understanding of this compound biosynthesis. This multi-omics approach is essential for unraveling the complex interactions between the host sponge, its microbial symbionts, and the surrounding marine environment, ultimately paving the way for sustainable production and further investigation of this promising natural product.

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge on Isodehydroluffariellolide

This compound is a sesterterpenoid, a class of C25 terpenoids, that has been primarily isolated from marine sponges, particularly those of the genera Acanthodendrilla and Fascaplysinopsis. Its chemical structure is characterized by a complex polycyclic system featuring a butenolide moiety, which is believed to be crucial for its biological activity.

The biological evaluation of this compound and its structural analogs has revealed significant cytotoxic and anti-inflammatory properties. The anti-inflammatory effects are largely attributed to the inhibition of the enzyme phospholipase A2 (PLA2). The related compound, luffariellolide (B1675421), has been shown to be a potent inhibitor of human synovial fluid phospholipase A2 (HSF-PLA2) with an IC50 value of 5 µM abcam.commedchemexpress.com. This inhibition of PLA2 disrupts the production of pro-inflammatory mediators, highlighting the potential of this compound in treating inflammatory disorders.

In terms of cytotoxicity, while specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the broader class of sesterterpenoids from marine sponges has demonstrated significant cytotoxic effects. The butenolide functional group present in this compound is a common feature in other natural products that exhibit cytotoxicity, which is often mediated through the induction of oxidative stress, thereby disturbing the prooxidant-antioxidant balance within cancer cells.

Unresolved Questions and Academic Challenges

Despite the promising preliminary findings, several critical questions regarding this compound remain unanswered, presenting significant challenges to its development as a therapeutic agent.

Total Synthesis: A complete and efficient total synthesis of this compound has yet to be reported in the scientific literature. The development of a synthetic route is paramount for producing sufficient quantities of the compound for extensive biological testing and for the synthesis of analogs to explore structure-activity relationships (SAR).

Detailed Biological Activity Profile: Comprehensive screening of this compound against a diverse panel of human cancer cell lines is required to determine its full spectrum of cytotoxic activity and to identify potential cancer types that are particularly sensitive to its effects. Similarly, its anti-inflammatory activity needs to be further characterized in various in vitro and in vivo models.

Mechanism of Action: While the inhibition of PLA2 is a key mechanism for its anti-inflammatory effects, the precise molecular targets and pathways responsible for its cytotoxic activity are not fully elucidated. Understanding these mechanisms is crucial for predicting its efficacy and potential side effects.

Pharmacokinetics and in vivo Efficacy: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Furthermore, its efficacy in animal models of cancer and inflammatory diseases has not been extensively investigated.

Outlook for Fundamental Research in this compound Chemistry and Biology

The future of this compound research is promising and will likely focus on addressing the aforementioned challenges. Key areas for future investigation include:

Synthetic Chemistry: The development of a stereoselective and scalable total synthesis will be a major breakthrough, enabling detailed biological studies and the generation of a library of analogs for SAR studies.

Medicinal Chemistry: The synthesis of derivatives of this compound will allow for the optimization of its potency, selectivity, and pharmacokinetic properties. Modifications to the butenolide moiety and the polycyclic core could lead to the discovery of compounds with enhanced therapeutic indices.

Chemical Biology: The use of this compound as a chemical probe to study the role of its molecular targets in various cellular processes could provide valuable insights into disease pathogenesis.

Pharmacology and Drug Development: Should further research confirm its potent and selective biological activities, this compound could enter preclinical development as a lead compound for the treatment of cancer or inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key structural features of Isodehydroluffariellolide, and how are they experimentally validated?

- Methodology: Use nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and X-ray crystallography for absolute configuration determination. Compare spectral data with synthetic analogs to validate structural assignments .

- Experimental Design: Purity confirmation via HPLC (>95%) and isotopic labeling for tracking stability during analysis .

Q. What are the established methods for synthesizing this compound in laboratory settings?

- Methodology: Natural extraction from marine sponges (e.g., Luffariella spp.) using gradient solvent partitioning, followed by semi-synthetic modifications (e.g., dehydration reactions). Synthetic routes may involve Diels-Alder cycloaddition or polyketide synthase pathways .

- Data Validation: Confirm yield and purity via mass spectrometry (HRMS) and comparative TLC against reference standards .

Q. How is the bioactivity of this compound assessed in preliminary studies?

- Methodology: In vitro assays (e.g., cytotoxicity against cancer cell lines using MTT assays, antimicrobial disk diffusion tests). Dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls are critical for reproducibility .

- Limitations: Address batch-to-batch variability by standardizing extraction protocols and including biological replicates .

Q. What purification techniques are optimal for isolating this compound from complex matrices?

- Methodology: Combine liquid-liquid extraction (LLE) with reverse-phase chromatography (C18 columns). Monitor fractions via UV-Vis at λ=230–280 nm and validate purity with tandem MS .

- Troubleshooting: Adjust mobile phase pH (e.g., 0.1% formic acid) to resolve co-eluting impurities .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodology: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius kinetics to predict degradation pathways .

- Data Interpretation: Compare degradation products via LC-MS/MS and reference synthetic analogs to identify vulnerable functional groups (e.g., lactone rings) .

Advanced Research Questions

Q. How can mechanistic studies on this compound’s bioactivity be designed to address contradictory findings in existing literature?

- Methodology: Employ molecular docking simulations (e.g., AutoDock Vina) to predict target binding affinities, followed by CRISPR-Cas9 knockout models to validate pathways (e.g., apoptosis vs. autophagy) .

- Data Contradiction Analysis: Perform meta-analyses of IC₅₀ values across studies, accounting for variables like cell line origin and assay duration .

Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s stereochemistry?

- Methodology: Utilize NOESY/ROESY NMR to assign relative configurations and electronic circular dichroism (ECD) for absolute stereochemistry. Cross-validate with computational methods (e.g., TDDFT) .

- Case Study: Discrepancies in C-7 configuration were resolved by synthesizing diastereomers and comparing experimental vs. calculated ECD spectra .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced selectivity?

- Methodology: Synthesize analogs with modified side chains (e.g., esterification, halogenation) and test against target enzymes (e.g., kinases) using surface plasmon resonance (SPR). Apply QSAR models to predict bioactivity cliffs .

- Data Integration: Use cheminformatics tools (e.g., Schrödinger’s Maestro) to correlate substituent effects with binding free energies .

Q. What ecological roles does this compound play in its native marine environment, and how can this inform drug discovery?

- Methodology: Conduct field surveys to correlate this compound concentrations with predator abundance. Use metagenomic sequencing to identify biosynthetic gene clusters in host sponges .

- Hypothesis Testing: Test ecological defense hypotheses via bioassays with sympatric predators (e.g., nudibranchs) .

Q. How do synergistic interactions between this compound and other marine metabolites enhance bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.